1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine
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Overview
Description
1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine is a synthetic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-benzyl-1H-benzo[d]imidazol-2-amine with butylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Electrophiles like alkyl halides, nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMSO or acetonitrile.
Major Products: The major products formed from these reactions include N-oxide derivatives, reduced benzimidazole compounds, and various substituted benzimidazole derivatives.
Scientific Research Applications
1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 1-Benzyl-1H-benzo[d]imidazol-2-amine
- 1-Butyl-1H-benzo[d]imidazol-2-amine
- 1-Benzyl-N-methyl-1H-benzo[d]imidazol-2-amine
Comparison: 1-Benzyl-N-butyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both benzyl and butyl substituents on the benzimidazole ring. This dual substitution can influence its chemical reactivity, biological activity, and physical properties. Compared to similar compounds, it may exhibit enhanced solubility, stability, and specific biological effects, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H21N3 |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-benzyl-N-butylbenzimidazol-2-amine |
InChI |
InChI=1S/C18H21N3/c1-2-3-13-19-18-20-16-11-7-8-12-17(16)21(18)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H,19,20) |
InChI Key |
OZEBUQGEPVGRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Origin of Product |
United States |
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